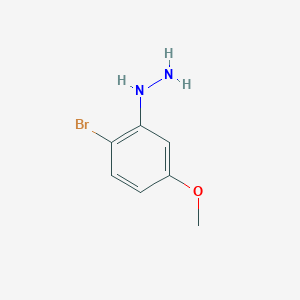
(2-Bromo-5-methoxyphenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Bromo-5-methoxyphenyl)hydrazine” is a chemical compound with the molecular formula C7H9BrN2O . It has a molecular weight of 217.06 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, 2-Bromo-5-methoxybenzohydrazide was synthesized by refluxing an ethanolic solution of equimolar quantities of methyl 2-bromo-5-methoxybenzoate and hydrazine hydrate for 5 hours .Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a hydrazine group .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Research has demonstrated that compounds derived from hydrazines, including those with bromo-methoxyphenyl structures, exhibit significant antimicrobial and antifungal activities. For instance, a study synthesized arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines and found them effective against various bacterial and fungal strains (Bharti et al., 2010).
Antidepressant Activities
Compounds containing methoxyphenyl structures, when combined with hydrazine, have been investigated for their antidepressant activities. A study synthesizing 3,5-diphenyl-2-pyrazolines from 1,3-diphenyl-2-propen-1-one and hydrazine hydrate revealed that certain derivatives reduced immobility times in mice, indicating potential antidepressant effects (Palaska et al., 2001).
Fluorescence Probes for Hydrazine Detection
Studies have explored the use of bromo-methoxyphenyl hydrazine derivatives as fluorescence probes for detecting hydrazine, a hazardous chemical in various applications. These probes can detect hydrazine in biological and water samples, indicating their potential for environmental and health monitoring (Zhu et al., 2019); (Liu et al., 2014).
Antiproliferative and Antitubercular Activities
Compounds synthesized using (2-Bromo-5-methoxyphenyl)hydrazine have shown potential in antiproliferative and antitubercular activities. Research into novel pyrazoline and isoxazole derivatives indicates their effectiveness against various microbial strains and tuberculosis (Vyas et al., 2009); (Nassar et al., 2016).
Synthesis of Novel Compounds
The use of this compound in synthesizing new chemical compounds has been widely explored. These novel compounds have applications in various fields, including medicinal chemistry and material science (Taha et al., 2014); (Parvarinezhad & Salehi, 2020).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that (2-Bromo-5-methoxyphenyl)hydrazine may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It has been used in the synthesis of new ligands , indicating that it may interact with its targets through the formation of new chemical bonds
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a wide range of biochemical pathways.
Result of Action
Similar compounds have been shown to have a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It’s known that the success of similar reactions, such as the suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors may also influence the action of this compound.
Safety and Hazards
Propiedades
IUPAC Name |
(2-bromo-5-methoxyphenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-5-2-3-6(8)7(4-5)10-9/h2-4,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLVBTBCVJMPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(3-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809291.png)
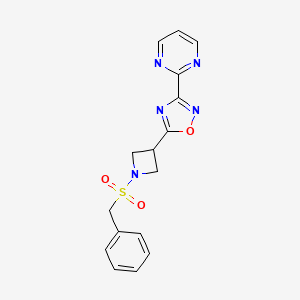
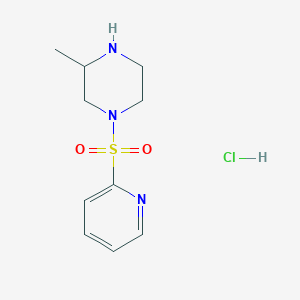
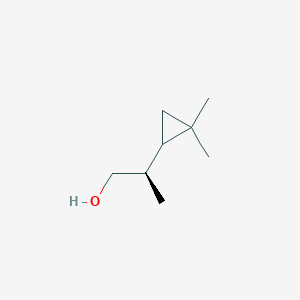
![N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2809298.png)


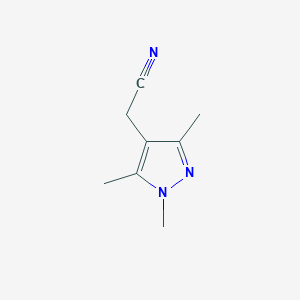

![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide](/img/structure/B2809305.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2809307.png)
![8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imida zolino[1,2-h]purine-2,4-dione](/img/structure/B2809311.png)

![2-Oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2809313.png)
